(1-(4-(Trifluoromethyl)pyrimidin-2-yl)pyrrolidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1-(4-(Trifluoromethyl)pyrimidin-2-yl)pyrrolidin-2-yl)methanol
is a chemical with a molecular formula of C11H14F3N3O and a molecular weight of 261.24 . It consists of a piperidine ring attached to a pyrimidine moiety with a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure ofThis compound
includes a piperidine ring attached to a pyrimidine moiety with a trifluoromethyl group . Unfortunately, I was unable to find more detailed information on the molecular structure of this specific compound. Physical And Chemical Properties Analysis
The predicted boiling point ofThis compound
is 377.0±52.0 °C, and its predicted density is 1.304±0.06 g/cm3 . The predicted acidity coefficient (pKa) is 14.94±0.10 .
Scientific Research Applications
Catalytic Applications and Synthesis
- The compound has been utilized in catalytic systems for the enantioselective addition of terminal alkynes to cyclic imines, resulting in chiral propargylic sulfamidates with high yields and excellent enantioselectivities. This process is facilitated by an easily accessible prolinol derived ligand, highlighting the compound's role in asymmetric catalysis (Munck, Monleón, Vila, & Pedro, 2017).
Material Science and Corrosion Inhibition
- In material science, derivatives of this compound, specifically triazole derivatives, have been investigated as corrosion inhibitors for mild steel in acidic media. Computational and experimental studies suggest these derivatives effectively protect steel surfaces by adsorbing onto them and preventing corrosion, with variations in the molecular structure affecting their efficiency (Ma, Qi, He, Tang, & Lu, 2017).
Organic Chemistry and Chemical Reactions
- In organic chemistry, the structural framework of this compound has been incorporated into the synthesis of novel organic compounds. For example, the synthesis of 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives involves reactions that highlight the compound's role in forming complex organic structures with potential applications in various fields, including medicinal chemistry and material science (Mitsumoto & Nitta, 2004).
Future Directions
Mechanism of Action
Target of Action
Compounds with a pyrrolidine scaffold have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives .
Mode of Action
It is known that the different stereoisomers and the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Indole derivatives, which are structurally similar to the compound , have been found to possess various biological activities, affecting a wide range of biochemical pathways .
Result of Action
It is known that pyrrolidine compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
[1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O/c11-10(12,13)8-3-4-14-9(15-8)16-5-1-2-7(16)6-17/h3-4,7,17H,1-2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYRCCYQILPCHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC(=N2)C(F)(F)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.